2,6-bis(4-chlorophenyl)-4-pyridin-4-ylaniline
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Overview
Description
2,6-Bis(4-chlorophenyl)-4-pyridin-4-ylaniline is an organic compound that features a pyridine ring substituted with two 4-chlorophenyl groups and an aniline moiety
Preparation Methods
The synthesis of 2,6-bis(4-chlorophenyl)-4-pyridin-4-ylaniline typically involves the reaction of 2-acetylpyridine with 4-chlorobenzaldehyde under mild conditions. The reaction sequence may include the formation of chalcone, followed by a Cannizzaro reaction and one-pot cyclization . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
2,6-Bis(4-chlorophenyl)-4-pyridin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups. Common reagents and conditions for these reactions include transition metal catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Bis(4-chlorophenyl)-4-pyridin-4-ylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which 2,6-bis(4-chlorophenyl)-4-pyridin-4-ylaniline exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Bis(4-chlorophenyl)-4-pyridin-4-ylaniline can be compared with similar compounds such as:
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has a similar structure but includes a piperidine ring and a methyl group.
2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: This compound features a tetrahydropyran ring and two methyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and aniline moieties, which confer distinct chemical and physical properties.
Properties
CAS No. |
647835-42-5 |
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Molecular Formula |
C23H16Cl2N2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-4-pyridin-4-ylaniline |
InChI |
InChI=1S/C23H16Cl2N2/c24-19-5-1-16(2-6-19)21-13-18(15-9-11-27-12-10-15)14-22(23(21)26)17-3-7-20(25)8-4-17/h1-14H,26H2 |
InChI Key |
UGDJGEATAGNYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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